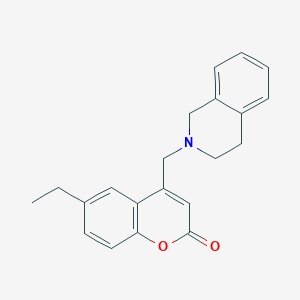

2-(3,5-dimethyl-1-piperidinyl)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Overview

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 2-(3,5-dimethyl-1-piperidinyl)-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, often involves the reaction of aminoquinazolinone with aromatic aldehydes in the presence of piperidine as a base. For example, El‐Hiti et al. (1997) described a method for synthesizing a range of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones by reacting 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes and piperidine, yielding good to excellent product yields (El‐Hiti, 1997). Similarly, Alizadeh et al. (2014) developed an efficient synthesis for coumarin-bearing quinazolinone derivatives using a dual-catalyst system of piperidine and molecular iodine, highlighting the versatility of piperidine in facilitating these reactions (Alizadeh, Ghanbaripour, & Zhu, 2014).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including those similar to the compound , often features a variety of ring systems and substituents that significantly influence their biological activity and chemical properties. For instance, Jiang et al. (2007) synthesized a quinazolinone derivative and analyzed its crystal structure, revealing interactions such as hydrogen bonding and π-π interactions that contribute to its stability and reactivity (Jiang, Wu, & Li, 2007).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a variety of chemical reactions, including condensation, cyclization, and substitution, to yield complex structures with diverse biological activities. Markosyan et al. (2018) reported on the transformations of a benzo[h]quinazolinone derivative through reactions with different nucleophiles, illustrating the compound's reactivity and potential for generating a wide range of derivatives with varied properties (Markosyan et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis of Triazoloquinazolinones : Research into the synthesis of triazoloquinazolinones reveals efficient methods involving reactions of quinazolinone derivatives with aromatic aldehydes in the presence of piperidine, showcasing the versatility of piperidine-based catalysts in synthesizing heterocyclic compounds with potential pharmacological applications (El‐Hiti, 1997).

Synthesis of Coumarin-Bearing Quinazolinone Derivatives : A dual-catalyst system using piperidine and molecular iodine was developed for synthesizing coumarin-bearing 2,3-dihydro-4(1H)-quinazolinone derivatives. This method features good yields, mild conditions, and easy purification, highlighting the compound's potential in synthesizing biologically active molecules (Alizadeh, Ghanbaripour, Zhu, 2014).

Pharmacological Applications

Antiulcer Agents : Studies on quinazolinones have identified derivatives with significant antiulcer effects. One study synthesized a series of benzylthio-quinazolinones, finding compounds with gastric mucosal protection and antisecretion activities, effective against experimental gastric and duodenal ulcers (Terashima et al., 1995).

Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system have been tested for antihypertensive activity. Among them, certain compounds produced significant hypotension in spontaneously hypertensive rat models, indicating their potential as antihypertensive agents (Takai et al., 1986).

Broad Applications in Medicinal Chemistry

- Recent Advances in Quinazolinone Syntheses : Quinazolinones, including derivatives of the compound , have broad applications ranging from antimalarial to antitumor and antimicrobial activities. New synthesis strategies have been outlined, emphasizing the compound's importance in developing new therapeutic agents (He, Li, Chen, Wu, 2014).

properties

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-10-6-14-16(15(21)7-10)13(4)18-17(19-14)20-8-11(2)5-12(3)9-20/h10-12H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVDWOFDNDNJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC(=C3C(=N2)CC(CC3=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621980.png)

![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)

![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)

![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)

![ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4622038.png)

![4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)

![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)

![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)

![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)

![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)